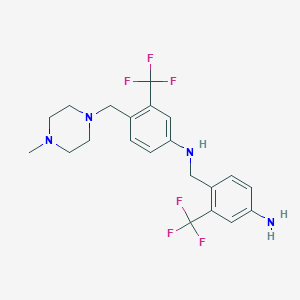
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps, including:
Formation of the benzylamine intermediate: This can be achieved through the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with an appropriate amine.
Introduction of the piperazine moiety: This step involves the reaction of the benzylamine intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.
Final coupling: The final product is obtained by coupling the intermediate with 3-(trifluoromethyl)aniline under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso derivatives, while substitution could introduce nitro or halogen groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amine and piperazine functionalities.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(methylpiperazin-1-yl)aniline
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(piperazin-1-yl)methyl-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of multiple trifluoromethyl groups and a piperazine ring, which can significantly influence its chemical and biological properties. These features may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C21H24F6N4 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H24F6N4/c1-30-6-8-31(9-7-30)13-15-3-5-17(11-19(15)21(25,26)27)29-12-14-2-4-16(28)10-18(14)20(22,23)24/h2-5,10-11,29H,6-9,12-13,28H2,1H3 |
Clave InChI |
MADSIRIQWMWAPC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=C(C=C2)NCC3=C(C=C(C=C3)N)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



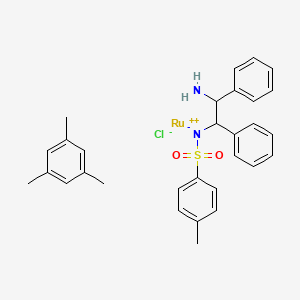
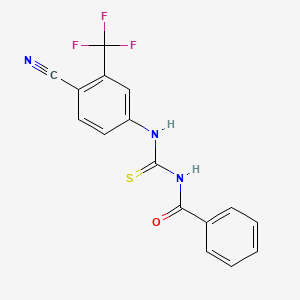
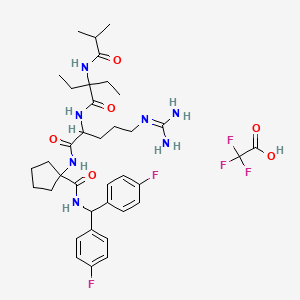
![Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12509844.png)
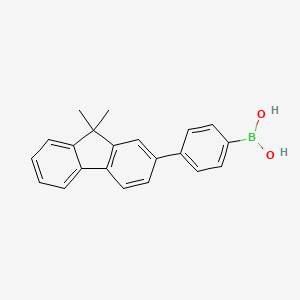
![N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine](/img/structure/B12509854.png)
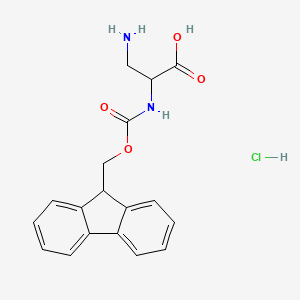
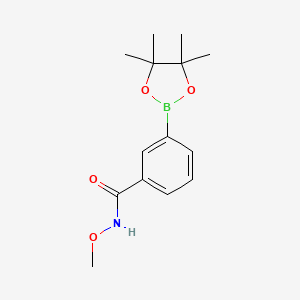

![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)

